molecular formula C11H9IN2O3 B3746855 methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate

methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate

Cat. No.: B3746855
M. Wt: 344.10 g/mol
InChI Key: BJPAODWEKFKLMH-UHFFFAOYSA-N
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Description

Methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of an iodine atom at the 6th position, a keto group at the 4th position, and a methyl ester group attached to the 3rd position of the quinazolinone ring. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 6-iodo-4-oxoquinazoline.

    Esterification: The key step involves the esterification of the 3-position with methyl bromoacetate in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

    Batch Processing: Using large-scale reactors to handle the esterification reaction.

    Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, forming carboxylic acids.

    Reduction: Reduction of the keto group can yield the corresponding alcohol.

    Substitution: The iodine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or water.

Major Products

    Oxidation: Formation of 6-iodo-4-oxoquinazolin-3-carboxylic acid.

    Reduction: Formation of 6-iodo-4-hydroxyquinazolin-3-yl acetate.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex quinazolinone derivatives.

    Catalysis: Potential use in catalytic processes due to the presence of the iodine atom.

Biology

    Antimicrobial Agents: Exhibits potential antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties, particularly in inhibiting tumor growth.

    Anti-inflammatory Agents: Shows promise as an anti-inflammatory agent in preclinical studies.

Industry

    Pharmaceuticals: Used in the development of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways: Interfering with cellular pathways such as DNA synthesis or protein kinase signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    6-Iodo-4-oxoquinazoline: Lacks the ester group, making it less versatile in synthetic applications.

    Methyl (4-oxoquinazolin-3(4H)-yl)acetate: Lacks the iodine atom, which may reduce its reactivity in certain substitution reactions.

Uniqueness

    Iodine Substitution: The presence of the iodine atom at the 6th position enhances its reactivity and potential for further functionalization.

    Versatility: The combination of the ester and iodine functionalities makes it a valuable intermediate in synthetic chemistry.

This comprehensive overview should provide a solid foundation for understanding methyl (6-iodo-4-oxoquinazolin-3(4H)-yl)acetate, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-(6-iodo-4-oxoquinazolin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O3/c1-17-10(15)5-14-6-13-9-3-2-7(12)4-8(9)11(14)16/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPAODWEKFKLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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